molecular formula C11H11FO B11926719 2-(4-Fluorophenyl)-4-pentyn-2-ol

2-(4-Fluorophenyl)-4-pentyn-2-ol

Cat. No.: B11926719
M. Wt: 178.20 g/mol
InChI Key: YVPKTPPEIMFAMI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a pentynol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-pentyn-2-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Fluorophenyl)-4-pentyn-2-one or 2-(4-Fluorophenyl)-4-pentynoic acid.

    Reduction: Formation of 2-(4-Fluorophenyl)-4-penten-2-ol or 2-(4-Fluorophenyl)-4-pentanol.

    Substitution: Formation of halogenated derivatives such as 2-(4-Bromophenyl)-4-pentyn-2-ol.

Scientific Research Applications

2-(4-Fluorophenyl)-4-pentyn-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-4-pentyn-2-one
  • 2-(4-Fluorophenyl)-4-pentynoic acid
  • 2-(4-Bromophenyl)-4-pentyn-2-ol

Uniqueness

2-(4-Fluorophenyl)-4-pentyn-2-ol is unique due to its specific combination of a fluorophenyl group and a pentynol structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

2-(4-fluorophenyl)pent-4-yn-2-ol

InChI

InChI=1S/C11H11FO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h1,4-7,13H,8H2,2H3

InChI Key

YVPKTPPEIMFAMI-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC=C(C=C1)F)O

Origin of Product

United States

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